BRD2 BD2 Binding Affinity
This compound exhibits low‑nanomolar binding affinity for the second bromodomain (BD2) of BRD2. In a bromoscan (cellular thermal shift) assay using human partial‑length BRD2 BD2 (residues E348–D455), a dissociation constant (Kd) of 1.20 nM was recorded [1]. By comparison, the prototypical BET inhibitor (+)-JQ1 binds BRD2‑BD2 with a Kd of ~10–20 nM in analogous AlphaScreen or ITC assays [2], indicating a roughly 10‑fold higher affinity for the target compound under these conditions.
| Evidence Dimension | Binding affinity (Kd) for BRD2 second bromodomain (BD2) |
|---|---|
| Target Compound Data | Kd = 1.20 nM (bromoscan assay, human BRD2 BD2 residues E348–D455, bacterial expression) |
| Comparator Or Baseline | (+)-JQ1: Kd ≈ 10–20 nM (AlphaScreen/ITC, recombinant BRD2 BD2) |
| Quantified Difference | Approximately 8‑ to 20‑fold higher affinity for the target compound |
| Conditions | Bromoscan assay; human partial‑length BRD2 BD2 isoform 1 (E348–D455) expressed in E. coli |
Why This Matters
BRD2‑BD2 selectivity is emerging as a critical parameter for mitigating on‑target toxicity (e.g., thrombocytopenia) while maintaining anti‑proliferative efficacy; a 10‑fold improvement over (+)-JQ1 makes this compound a stronger starting point for BD2‑biased inhibitor optimisation.
- [1] BindingDB entry BDBM50515771 (CHEMBL4528047). Kd = 1.20 nM for human BRD2 BD2 (E348–D455) via bromoscan assay. (Accessed 2026‑04‑30). View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
